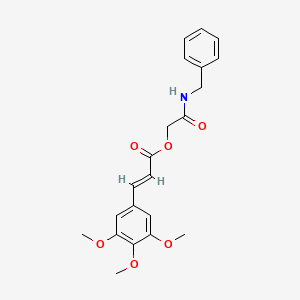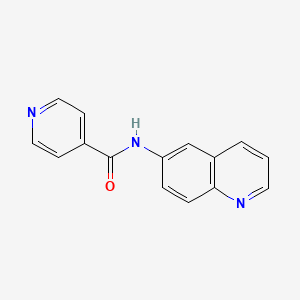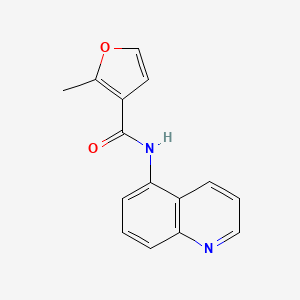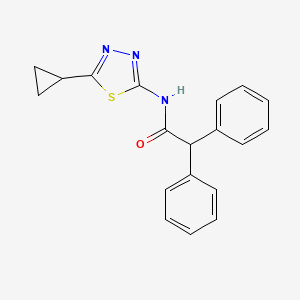
1-(2-Methoxyphenyl)-4-pyridin-3-ylsulfonylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Methoxyphenyl)-4-pyridin-3-ylsulfonylpiperazine, also known as MPSP, is a chemical compound that has gained significant attention in the field of scientific research. It is a sulfonylpiperazine derivative that has been found to exhibit a range of biochemical and physiological effects.
Mécanisme D'action
The exact mechanism of action of 1-(2-Methoxyphenyl)-4-pyridin-3-ylsulfonylpiperazine is not fully understood. However, it has been suggested that 1-(2-Methoxyphenyl)-4-pyridin-3-ylsulfonylpiperazine modulates the activity of various neurotransmitters, including serotonin, dopamine, and GABA. 1-(2-Methoxyphenyl)-4-pyridin-3-ylsulfonylpiperazine has also been found to interact with voltage-gated ion channels, which may contribute to its anticonvulsant effects.
Biochemical and Physiological Effects:
1-(2-Methoxyphenyl)-4-pyridin-3-ylsulfonylpiperazine has been found to exhibit a range of biochemical and physiological effects. It has been shown to increase the levels of neurotransmitters such as serotonin and dopamine in the brain, which may contribute to its antidepressant and anxiolytic effects. 1-(2-Methoxyphenyl)-4-pyridin-3-ylsulfonylpiperazine has also been found to enhance the activity of GABA, a neurotransmitter that is involved in the regulation of anxiety and seizure activity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(2-Methoxyphenyl)-4-pyridin-3-ylsulfonylpiperazine in lab experiments is its ability to modulate the activity of various neurotransmitters, making it a useful tool for investigating the role of these neurotransmitters in various physiological and pathological conditions. However, one of the limitations of using 1-(2-Methoxyphenyl)-4-pyridin-3-ylsulfonylpiperazine is its potential for off-target effects, which may complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for the research on 1-(2-Methoxyphenyl)-4-pyridin-3-ylsulfonylpiperazine. One area of interest is the development of more potent and selective 1-(2-Methoxyphenyl)-4-pyridin-3-ylsulfonylpiperazine analogs that can be used to further investigate its mechanism of action and potential therapeutic applications. Another area of interest is the investigation of the role of 1-(2-Methoxyphenyl)-4-pyridin-3-ylsulfonylpiperazine in the regulation of neuroinflammation, which has been implicated in the pathogenesis of various neurodegenerative disorders. Additionally, the potential use of 1-(2-Methoxyphenyl)-4-pyridin-3-ylsulfonylpiperazine as a diagnostic tool for the early detection of neurodegenerative disorders is an area of ongoing research.
Méthodes De Synthèse
The synthesis of 1-(2-Methoxyphenyl)-4-pyridin-3-ylsulfonylpiperazine involves the reaction of 2-methoxybenzaldehyde with 3-pyridinesulfonyl chloride in the presence of triethylamine to form 2-(pyridin-3-ylsulfonyl)benzaldehyde. This intermediate is then reacted with piperazine in the presence of potassium carbonate to yield 1-(2-Methoxyphenyl)-4-pyridin-3-ylsulfonylpiperazine.
Applications De Recherche Scientifique
1-(2-Methoxyphenyl)-4-pyridin-3-ylsulfonylpiperazine has been extensively studied for its potential therapeutic applications. It has been found to exhibit a range of pharmacological activities, including anticonvulsant, anxiolytic, and antidepressant effects. 1-(2-Methoxyphenyl)-4-pyridin-3-ylsulfonylpiperazine has also been investigated for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
1-(2-methoxyphenyl)-4-pyridin-3-ylsulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S/c1-22-16-7-3-2-6-15(16)18-9-11-19(12-10-18)23(20,21)14-5-4-8-17-13-14/h2-8,13H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVPOMYKIKMYBIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyphenyl)-4-pyridin-3-ylsulfonylpiperazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-2-cyano-3-[1-(4-iodophenyl)-2,5-dimethylpyrrol-3-yl]-N-phenylprop-2-enamide](/img/structure/B7467593.png)
![4-oxo-N-[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]-4-thiophen-2-ylbutanamide](/img/structure/B7467618.png)


![4-oxo-N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]-4-thiophen-2-ylbutanamide](/img/structure/B7467632.png)




![[2-(2-ethylpiperidin-1-yl)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467686.png)

![5-(4-Chlorophenyl)-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B7467698.png)
![[2-(2-methylanilino)-2-oxoethyl] (Z)-2-cyano-3-phenylprop-2-enoate](/img/structure/B7467709.png)
![N-[3-[(3Z)-2-oxo-3-(1,3,3-trimethylindol-2-ylidene)propoxy]phenyl]acetamide](/img/structure/B7467715.png)